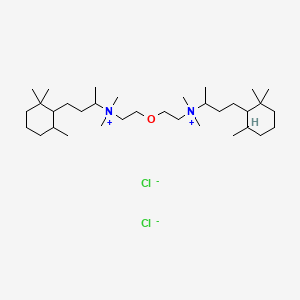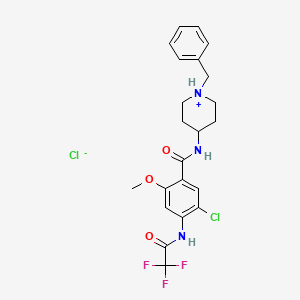
3-Acridinecarbonitrile, 9-chloro-7-methyl-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
9-chloro-7-methylacridine-3-carbonitrile is a chemical compound with the molecular formula C15H9ClN2. It is a derivative of acridine, a nitrogen-containing heterocyclic compound. Acridine derivatives are known for their diverse biological activities and are used in various scientific research applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 9-chloro-7-methylacridine-3-carbonitrile typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 7-methylacridine and a chlorinating agent.
Chlorination: The 7-methylacridine is subjected to chlorination using a chlorinating agent like thionyl chloride (SOCl2) or phosphorus pentachloride (PCl5) to introduce the chlorine atom at the 9th position.
Nitrile Formation: The resulting 9-chloro-7-methylacridine is then reacted with a cyanating agent, such as sodium cyanide (NaCN) or potassium cyanide (KCN), to introduce the nitrile group at the 3rd position, forming 9-chloro-7-methylacridine-3-carbonitrile.
Industrial Production Methods
In an industrial setting, the synthesis of 9-chloro-7-methylacridine-3-carbonitrile may involve large-scale batch or continuous processes. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to maximize yield and purity. The use of automated reactors and advanced purification techniques ensures efficient production.
Análisis De Reacciones Químicas
Types of Reactions
9-chloro-7-methylacridine-3-carbonitrile can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom at the 9th position can be substituted with other functional groups using nucleophilic substitution reactions.
Reduction Reactions: The nitrile group can be reduced to an amine group using reducing agents like lithium aluminum hydride (LiAlH4).
Oxidation Reactions: The compound can undergo oxidation reactions to form various oxidized derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can be used for substitution reactions.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used for reduction reactions.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used for oxidation reactions.
Major Products Formed
Substitution: Substituted acridine derivatives with various functional groups.
Reduction: Amino derivatives of acridine.
Oxidation: Oxidized acridine derivatives with different oxidation states.
Aplicaciones Científicas De Investigación
9-chloro-7-methylacridine-3-carbonitrile has several scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex acridine derivatives.
Biology: Acridine derivatives are known for their antimicrobial and anticancer properties. 9-chloro-7-methylacridine-3-carbonitrile is studied for its potential biological activities.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of dyes, pigments, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 9-chloro-7-methylacridine-3-carbonitrile involves its interaction with biological molecules. The compound can intercalate into DNA, disrupting the DNA structure and inhibiting the replication and transcription processes. This property makes it a potential candidate for anticancer and antimicrobial applications. The molecular targets and pathways involved include DNA, enzymes involved in DNA replication, and transcription factors.
Comparación Con Compuestos Similares
Similar Compounds
9-methylacridine: Lacks the chlorine and nitrile groups.
9-chloroacridine: Lacks the methyl and nitrile groups.
7-methylacridine: Lacks the chlorine and nitrile groups.
Uniqueness
9-chloro-7-methylacridine-3-carbonitrile is unique due to the presence of both chlorine and nitrile groups, which confer distinct chemical and biological properties
Propiedades
Número CAS |
64011-90-1 |
|---|---|
Fórmula molecular |
C15H9ClN2 |
Peso molecular |
252.70 g/mol |
Nombre IUPAC |
9-chloro-7-methylacridine-3-carbonitrile |
InChI |
InChI=1S/C15H9ClN2/c1-9-2-5-13-12(6-9)15(16)11-4-3-10(8-17)7-14(11)18-13/h2-7H,1H3 |
Clave InChI |
WIIIOVLUEGGVBI-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC2=C(C3=C(C=C(C=C3)C#N)N=C2C=C1)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-(2,4-dimethoxyphenyl)-2-{[4-(4-ethoxyphenyl)-5-(3-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B13769306.png)
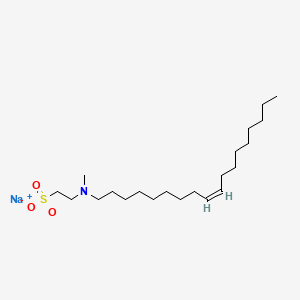

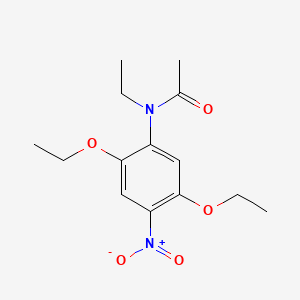
![2-[(2-Hydroxyethyl)(1-oxohexadecyl)amino]ethyl palmitate](/img/structure/B13769335.png)


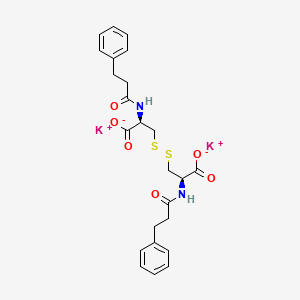
![2-Chloro-11-(4-methylpiperazin-1-yl)dibenzo[b,f][1,4]thiazepine--hydrogen chloride (1/1)](/img/structure/B13769354.png)

![[(3R,5S,8R,10S,13S,17R)-10,13-dimethyl-3-(trimethylazaniumyl)-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]-trimethylazanium;diiodide](/img/structure/B13769356.png)
